LEAD OLEATE

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

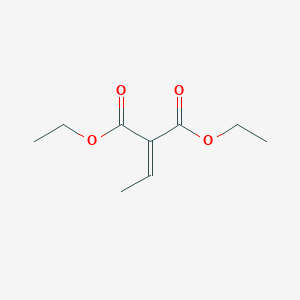

LEAD OLEATE is an organic compound with the chemical formula C36H66O4Pb. It is a white or slightly yellow crystalline solid that is soluble in organic solvents but insoluble in water . This compound is primarily used in the preparation of organic coatings, particularly anti-corrosion primers and protective coatings . Additionally, it finds applications in the manufacture of inks, lubricants, and oil-based formulations .

Méthodes De Préparation

LEAD OLEATE can be synthesized through various methods. One common synthetic route involves the reaction of lead nitrate with sodium oleate . The lead nitrate crystals are dissolved in water, filtered, and then added to a stainless steel-lined reactor. The temperature of the lead nitrate solution is raised to 85-90°C, and sodium oleate is added to the solution . The reaction mixture is then centrifuged, and the precipitate is washed with hot water, dried at 85-90°C, cooled, and ground to a standard particle size .

Another method involves the reaction of lead(II) nitrate with oleic acid under appropriate conditions . The reaction equation is as follows: [ 2Pb(NO_3)2 + 4C{18}H_{34}O_2 \rightarrow 2Pb(C_{18}H_{33}O_2)_2 + 4HNO_2 ]

Analyse Des Réactions Chimiques

LEAD OLEATE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reactions include:

-

Oxidation: : this compound can be oxidized to form lead oxide (PbO) when heated in the presence of air . [ 2Pb(C_{18}H_{33}O_2)2 + O_2 \rightarrow 2PbO + 4C{18}H_{34}O_2 ]

-

Reduction: : this compound can be reduced to lead metal (Pb) using reducing agents such as hydrogen gas (H2) or carbon monoxide (CO) . [ Pb(C_{18}H_{33}O_2)2 + H_2 \rightarrow Pb + 2C{18}H_{34}O_2 ]

-

Substitution: : this compound can undergo substitution reactions with halogens to form lead halides . [ Pb(C_{18}H_{33}O_2)2 + 2Cl_2 \rightarrow PbCl_2 + 2C{18}H_{34}O_2 ]

Applications De Recherche Scientifique

LEAD OLEATE has a variety of scientific research applications. It is used as a reagent in the synthesis of other lead compounds, such as lead acetate, lead nitrate, and lead sulfate. In organic chemistry and biochemistry, lead dioleate is used in the preparation of lead compounds for various research purposes. Additionally, it is employed in the study of lead-based perovskites and their optoelectronic properties .

Mécanisme D'action

The mechanism of action of lead dioleate involves its interaction with cellular membranes and proteins. LEAD OLEATE can disrupt cellular membranes by integrating into the lipid bilayer, leading to changes in membrane fluidity and permeability . It can also interact with proteins, particularly those involved in cellular signaling pathways, leading to alterations in cellular functions . The oleic acid component of lead dioleate may also play a role in its biological activity by modulating inflammatory responses .

Comparaison Avec Des Composés Similaires

LEAD OLEATE can be compared with other lead-based compounds, such as lead acetate, lead nitrate, and lead sulfate. These compounds share some similarities in their chemical properties and applications but differ in their specific uses and reactivity. For example:

Lead acetate: Used in the preparation of lead-based pigments and as a reagent in organic synthesis.

Lead nitrate: Used in the manufacture of lead-based explosives and as a reagent in analytical chemistry.

Lead sulfate: Used in the production of lead-acid batteries and as a pigment in paints.

This compound is unique in its application as a component in organic coatings and lubricants, providing specific advantages in terms of corrosion resistance and lubrication properties .

Propriétés

Numéro CAS |

1120-46-3 |

|---|---|

Formule moléculaire |

C36H66O4Pb |

Poids moléculaire |

770 g/mol |

Nom IUPAC |

lead(2+);octadec-9-enoate |

InChI |

InChI=1S/2C18H34O2.Pb/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*9-10H,2-8,11-17H2,1H3,(H,19,20);/q;;+2/p-2 |

Clé InChI |

OGWDBCXXWRKGJC-UHFFFAOYSA-L |

SMILES |

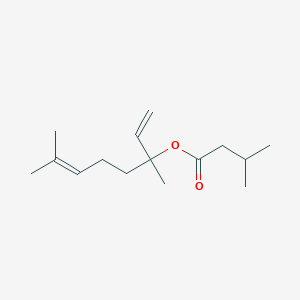

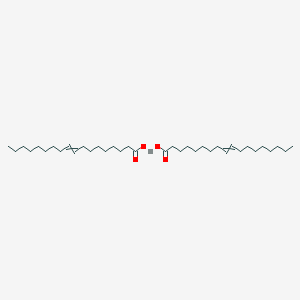

CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].[Pb+2] |

SMILES isomérique |

CCCCCCCC/C=C\CCCCCCCC(=O)[O-].CCCCCCCC/C=C\CCCCCCCC(=O)[O-].[Pb+2] |

SMILES canonique |

CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].[Pb+2] |

| 1120-46-3 | |

Pictogrammes |

Irritant; Health Hazard |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(Dimethylamino)propoxy]aniline](/img/structure/B72349.png)